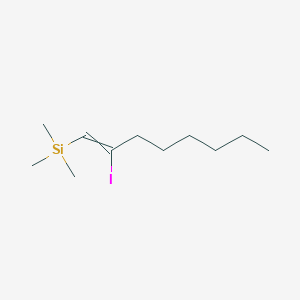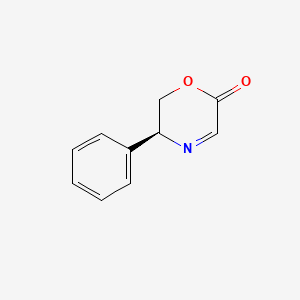
1,2,3,3',4,4'-Hexahydro-1,1'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene is a complex organic compound with a unique structure that includes two naphthalene rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene typically involves the hydrogenation of 1,1’-binaphthalene. This process can be carried out using a variety of catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under hydrogen gas at elevated pressures and temperatures. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C) or platinum oxide (PtO2)
Hydrogen Pressure: 50-100 psi
Temperature: 50-100°C
Industrial Production Methods
In an industrial setting, the production of 1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene may involve continuous flow hydrogenation reactors to ensure efficient and scalable production. The use of high-pressure hydrogenation equipment and robust catalysts ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further hydrogenation can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Naphthoquinones
Reduction: Fully saturated derivatives
Substitution: Halogenated or alkylated naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,2,3,3’,4,4’-Hexahydro-1,1’-binaphthalene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron density and steric effects of the naphthalene rings. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydro-1,1’-binaphthalene: A partially hydrogenated derivative with similar structural features but different reactivity.
1,1’-Binaphthalene: The non-hydrogenated parent compound with distinct chemical properties.
1,2,3,4,5,6-Hexahydro-1,1’-binaphthalene: A fully hydrogenated derivative with different physical and chemical characteristics.
Eigenschaften
CAS-Nummer |
193816-75-0 |
|---|---|
Molekularformel |
C20H20 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
4-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C20H20/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-4,7-8,11-13,20H,5-6,9-10,14H2 |
InChI-Schlüssel |
BBMZOWHLHQJLJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)C3=CCCC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-](/img/structure/B15162705.png)

![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)](/img/structure/B15162714.png)
![[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl] acetate;propanoic acid](/img/structure/B15162726.png)





![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)



